molecular formula C22H27FO B12578580 2-Fluoro-1-methoxy-4-[4-(4-propylphenyl)cyclohexyl]benzene CAS No. 581078-07-1

2-Fluoro-1-methoxy-4-[4-(4-propylphenyl)cyclohexyl]benzene

Katalognummer: B12578580
CAS-Nummer: 581078-07-1
Molekulargewicht: 326.4 g/mol
InChI-Schlüssel: ABHFOKOLUMOCDH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Fluoro-1-methoxy-4-[4-(4-propylphenyl)cyclohexyl]benzene is an organic compound that belongs to the class of benzene derivatives. This compound is characterized by the presence of a fluorine atom, a methoxy group, and a propyl-substituted cyclohexyl group attached to the benzene ring. It is of interest in various fields of scientific research due to its unique chemical structure and properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-1-methoxy-4-[4-(4-propylphenyl)cyclohexyl]benzene typically involves multiple steps, starting with the preparation of the intermediate compounds One common method involves the electrophilic aromatic substitution reaction, where a fluorine atom is introduced to the benzene ringThe final step involves the attachment of the propyl-substituted cyclohexyl group via a Friedel-Crafts alkylation reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Analyse Chemischer Reaktionen

Types of Reactions

2-Fluoro-1-methoxy-4-[4-(4-propylphenyl)cyclohexyl]benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are commonly employed.

Major Products Formed

    Oxidation: Formation of 2-Fluoro-1-methoxy-4-[4-(4-propylphenyl)cyclohexyl]benzaldehyde.

    Reduction: Formation of 2-Hydro-1-methoxy-4-[4-(4-propylphenyl)cyclohexyl]benzene.

    Substitution: Formation of 2-Methoxy-1-methoxy-4-[4-(4-propylphenyl)cyclohexyl]benzene.

Wissenschaftliche Forschungsanwendungen

2-Fluoro-1-methoxy-4-[4-(4-propylphenyl)cyclohexyl]benzene has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Fluoro-1-methoxy-4-[4-(4-propylphenyl)cyclohexyl]benzene involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds, while the methoxy group increases its lipophilicity. These properties enable the compound to interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Fluoro-1-methoxy-4-[4-(4-propylphenyl)cyclohexyl]benzene is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Eigenschaften

CAS-Nummer

581078-07-1

Molekularformel

C22H27FO

Molekulargewicht

326.4 g/mol

IUPAC-Name

2-fluoro-1-methoxy-4-[4-(4-propylphenyl)cyclohexyl]benzene

InChI

InChI=1S/C22H27FO/c1-3-4-16-5-7-17(8-6-16)18-9-11-19(12-10-18)20-13-14-22(24-2)21(23)15-20/h5-8,13-15,18-19H,3-4,9-12H2,1-2H3

InChI-Schlüssel

ABHFOKOLUMOCDH-UHFFFAOYSA-N

Kanonische SMILES

CCCC1=CC=C(C=C1)C2CCC(CC2)C3=CC(=C(C=C3)OC)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.